molecular formula C13H18ClNO2 B2953758 Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride CAS No. 1956355-06-8

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride

Cat. No.: B2953758
CAS No.: 1956355-06-8
M. Wt: 255.74
InChI Key: OAZPQJOTFORUEI-UHFFFAOYSA-N
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Description

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride is a chemical compound with the molecular formula C13H17NO2.ClH. It is a derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in various fields of research and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroisoquinoline as the starting material.

  • Reaction Steps: The compound is then subjected to acylation using ethyl chloroacetate in the presence of a suitable base, such as triethylamine, to form the ethyl ester derivative.

  • Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality. Large-scale reactors and continuous flow systems are often employed to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can introduce different functional groups into the compound, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced amine derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

  • Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

The mechanism by which Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetate hydrochloride: A structural isomer with similar properties and applications.

  • 2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine: A related compound with additional methoxy groups.

Uniqueness: Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride is unique in its specific structural features and the resulting biological and chemical properties. Its applications in various fields highlight its versatility and importance in scientific research and industry.

Properties

IUPAC Name

ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10;/h3-4,7,14H,2,5-6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZPQJOTFORUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(CCNC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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